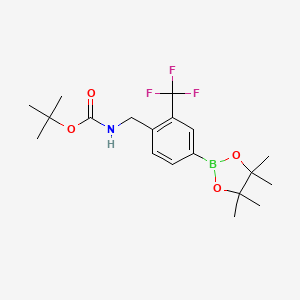
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a benzyl group, which is attached to a pyrrolidine ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromo-4-fluorobenzyl bromide with N-methylpyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-fluorobenzene
- 4-Fluorobenzyl bromide
- 1-(3-Bromo-4-fluorobenzyl)-1-indanol
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific combination of bromo and fluoro substituents on the benzyl group, coupled with the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C13H16BrFN2O |
|---|---|
Molekulargewicht |
315.18 g/mol |
IUPAC-Name |
1-[(3-bromo-4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H16BrFN2O/c1-16-13(18)12-3-2-6-17(12)8-9-4-5-11(15)10(14)7-9/h4-5,7,12H,2-3,6,8H2,1H3,(H,16,18) |
InChI-Schlüssel |
ORKNHOQMXNOMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CCCN1CC2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)





![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)







